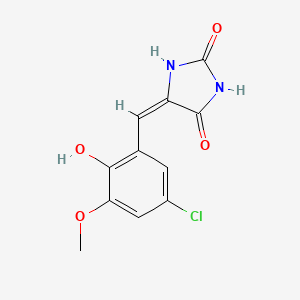

5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves several key steps, including acylation and condensation reactions. One method detailed involves the direct acylation of alkali metal salts of arylidene derivatives with specific acyl chlorides to yield a series of 5-(arylidene)-2,4-thiazolidinediones, showcasing the versatility and reactivity of the imidazolidinedione ring system (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as X-ray crystallography, revealing that the imidazole ring and substituent groups can adopt nearly coplanar arrangements. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Wang, Chu, & Su, 2005).

Chemical Reactions and Properties

The reactivity of 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione and its derivatives includes participating in various chemical reactions that are foundational in synthesizing more complex molecules. These reactions are influenced by the compound's functional groups, which can undergo transformations such as nucleophilic substitutions and additions (Patel, Shah, Trivedi, & Vyas, 2010).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are determined by the compound's molecular geometry and intermolecular forces. The presence of hydroxy and methoxy groups can significantly influence these properties by affecting hydrogen bonding and molecular polarity (Hu & Chen, 2015).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards various reagents are crucial for the compound's applications in chemical synthesis and potential biological activities. The electronic structure and distribution of electron density within the molecule play a significant role in determining these properties, with functional groups like the chloro, hydroxy, and methoxy moieties impacting the compound's overall chemical behavior (Samala et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Properties

- A study by Sherif et al. (2013) synthesized derivatives including thiazole and 2-thioxoimidazolidinone, which showed notable antibacterial and anticancer activities. These compounds were prepared via cyclization involving substituted methoxybenzylidene components, indicative of the versatility and potential biomedical applications of such chemical structures (Sherif, Eldeen, & Helal, 2013).

Synthesis and Characterization of Derivatives

- Research by Khalifa et al. (2015) focused on synthesizing new series of derivatives involving S-alkylation and a three-component Mannich reaction. These derivatives were characterized by various spectroscopic methods, underscoring the compound's adaptability in creating pharmacologically relevant molecules (Khalifa, Al-Omar, Mohamed, & El-serwy, 2015).

Structural and Catalytic Applications

- A study by Ebrahimipour et al. (2018) synthesized a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex. This complex demonstrated catalytic activities beneficial for synthesizing certain organic compounds, highlighting the structural and functional diversity achievable with such derivatives (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

Antitubercular Mechanism Investigation

- Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione to establish structure-activity relationships and mechanisms of action against Mycobacterium tuberculosis. This research provides insights into the antitubercular potential of such compounds and their mechanism of action (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

Eigenschaften

IUPAC Name |

(5E)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-18-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCSQDNXBVYJTF-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-2-furamide](/img/structure/B5590725.png)

![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5590749.png)

![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)